molecular formula C5H12IN3 B021658 Pyrrolidine-1-carboximidamide Hydroiodide CAS No. 102392-83-6

Pyrrolidine-1-carboximidamide Hydroiodide

Cat. No. B021658
M. Wt: 241.07 g/mol
InChI Key: XPASGQSDLPDWNV-UHFFFAOYSA-N
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Description

Pyrrolidine-1-carboximidamide Hydroiodide is a compound likely of interest due to its structural and chemical properties which make it a candidate for various chemical and pharmaceutical applications. Although specific literature on this compound is scarce, research on related pyrrolidine derivatives provides a foundation to infer its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves innovative methods, including cyclization reactions and the use of intermediate compounds. For instance, the synthesis of pyrrolidin-5-one-2-carboxamides through the cyclization of N-substituted-2-alleneamides has been developed via a one-pot Ugi reaction followed by regioselective cyclization, showcasing the complexity and creativity in synthesizing pyrrolidine derivatives (Shahriari et al., 2022).

Molecular Structure Analysis

Structural characterization is critical for understanding the properties and potential applications of a compound. Studies on related compounds, such as the crystal structure analysis of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, offer insights into the arrangement and interactions within molecules, which are essential for predicting the behavior of Pyrrolidine-1-carboximidamide Hydroiodide (Chen et al., 2011).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential for diverse chemical transformations. For example, the discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists illustrates the pharmacological relevance of structurally similar compounds, suggesting potential routes for the functionalization and application of Pyrrolidine-1-carboximidamide Hydroiodide (Koller et al., 2012).

Scientific Research Applications

  • Antitubercular Agents : Oxadiazolo pyrrolidine carboxamides, a derivative, show promise as antitubercular agents by inhibiting enoyl-acyl carrier protein reductase. This suggests potential for further development in antitubercular drug discovery (Sonia & Ravi, 2012).

  • Synthetic Chemistry : In synthetic chemistry, 4-(Pyrrolidin-1-yl)pyridine-catalyzed carbodiimide couplings have been used to produce isopropyl 2-(cyclohex-l-enyl)acetate from 2-cyclohexylideneacetic acids (Sano et al., 2006).

  • Metal Extraction : N ′-(2-ethylhexyloxy)pyridine-4-carboximidamide is an efficient extractant for zinc(II) from acidic chloride solutions, demonstrating high loading capacity and complete transfer of zinc(II) (Wojciechowska et al., 2017).

  • Formation of Dibenzoxanthenes : Acid-catalyzed ring opening in certain pyrrolidine-1-carboxamides leads to the formation of new substituted dibenzoxanthenes (Gazizov et al., 2015).

  • Biophysical and Biomedical Research : 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog, has been prepared for stable spin labels and probes in biophysical and biomedical research (Dobrynin et al., 2021).

  • Pyrrolidine Synthesis : Various methods have been developed for the synthesis of pyrrolidines, important in medicine and industry. This includes the use of N-methyl azomethine ylide and catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides (Żmigrodzka et al., 2022; Adrio & Carretero, 2019).

  • Antiviral Agents : Pyrrolidine derivatives have been investigated as potent antiviral agents, specifically in inhibiting influenza neuraminidase (Wang et al., 2001).

  • Antibacterial Activity : A series of 1-methylcarbapenems with a pyrrolidine moiety exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Kim et al., 2006).

Safety And Hazards

Pyrrolidine-1-carboximidamide Hydroiodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. If it comes in contact with the skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

pyrrolidine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.HI/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPASGQSDLPDWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383242
Record name Pyrrolidine-1-carboximidamide Hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-1-carboximidamide Hydroiodide

CAS RN

102392-83-6
Record name Pyrrolidine-1-carboximidamide Hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Kotb, NS Abutaleb, MA Seleem, M Hagras… - European journal of …, 2018 - Elsevier
… ethanol (5 mL), proper guanidine or carboximidate (1.25 mmol); namely: guanidine hydrochloride, N-methylguanidine hydrochloride, pyrrolidine-1-carboximidamide hydroiodide, …
Number of citations: 41 www.sciencedirect.com
M Hagras, NS Abutaleb, AO Ali… - ACS infectious …, 2018 - ACS Publications
… Following the general procedure B, using pyrrolidine-1-carboximidamide hydroiodide (0.1 g, 0.4 mmol), and heating for 8 h, compound 34 was obtained as yellowish brown solid (0.1 g, …
Number of citations: 29 pubs.acs.org

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